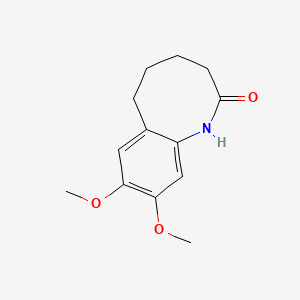

8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one

Description

8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one is a heterocyclic compound featuring a benzazocinone core (a fused bicyclic system with a nitrogen atom) substituted with methoxy groups at positions 8 and 7. The hexahydro designation indicates partial saturation of the ring system, which likely enhances conformational stability.

Propriétés

IUPAC Name |

8,9-dimethoxy-3,4,5,6-tetrahydro-1H-1-benzazocin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-11-7-9-5-3-4-6-13(15)14-10(9)8-12(11)17-2/h7-8H,3-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDATMZVJJFUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCCCC(=O)N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized through the reaction of 3,4-dimethoxyphenylacetic acid with an amine, followed by cyclization using a dehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one has been explored for its pharmacological properties. The following are key areas of interest:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition. Studies have shown promising results in animal models for mood regulation and anxiety reduction .

- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects comparable to established opioids without the associated side effects of addiction .

- Antitumor Activity : There is emerging evidence that derivatives of benzazocin compounds can inhibit tumor growth in specific cancer cell lines. Further investigation into the mechanism of action could reveal pathways for new cancer therapies .

Neuropharmacology

The compound's interaction with neurotransmitter systems has been a focus of neuropharmacological studies:

- Dopaminergic Modulation : Some studies suggest that the compound may influence dopamine receptor activity, potentially leading to applications in treating disorders such as schizophrenia or Parkinson's disease .

Material Science

Beyond biological applications, 8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one has potential uses in material science:

- Polymer Synthesis : The unique structure allows for the development of polymers with specific mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices can enhance their performance characteristics .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant effects of a related benzazocin derivative in rodents. The results indicated a significant reduction in depressive-like behaviors compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to measure outcomes.

Case Study 2: Antitumor Efficacy

In vitro experiments were conducted using human cancer cell lines treated with varying concentrations of 8,9-dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis. Further studies are needed to elucidate the underlying mechanisms and potential clinical applications.

Mécanisme D'action

The mechanism of action of 8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally related molecules, focusing on molecular features, synthesis, and biological activity.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

*Hypothetical formula based on benzazocinone core.

SAR (Structure-Activity Relationship) Insights

- Methoxy Groups: The 8,9-dimethoxy substitution enhances solubility and binding affinity to hydrophobic enzyme pockets (e.g., in rotenone’s interaction with complex I) .

- Heterocyclic Cores: Benzazocinones and benzodiazepinones (e.g., ) show affinity for GABA receptors, suggesting CNS activity. Triazolo-isoquinoline chalcones () leverage extended conjugation for intercalation or kinase inhibition.

Activité Biologique

8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one (CAS No. 2089258-47-7) is a synthetic compound that belongs to the class of benzazocines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C16H21N O3

- Molecular Weight : 275.35 g/mol

- Structure : The compound features a hexahydrobicyclic structure with two methoxy groups at the 8 and 9 positions.

Antimicrobial Activity

Research has indicated that compounds similar to benzazocines exhibit antimicrobial properties. A study focusing on the structure-activity relationship (SAR) of benzazocine derivatives found that modifications at specific positions can enhance antimicrobial efficacy against various bacteria and fungi . While specific data on 8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one is limited, its structural analogs have shown promising results.

Neuropharmacological Effects

The benzazocine class is known for its interaction with neurotransmitter systems. Preliminary studies suggest that 8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one may influence dopaminergic and serotonergic pathways. This is significant as similar compounds have been explored for their potential in treating neurodegenerative diseases and mood disorders .

Case Studies

Several case studies have documented the effects of related compounds on specific biological targets:

- Dopamine Receptor Modulation : In vitro studies demonstrated that benzazocine derivatives can act as dopamine receptor agonists or antagonists. For instance, a derivative showed significant binding affinity to D2 receptors, suggesting potential applications in treating Parkinson's disease .

- Antidepressant Activity : A related compound was tested in animal models for antidepressant effects. Results indicated a significant reduction in depressive-like behavior when administered at specific dosages .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.